2',3'-Dimethoxyacetophenone

Vue d'ensemble

Description

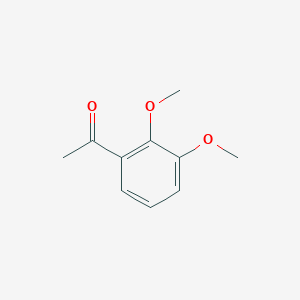

2’,3’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where two methoxy groups are substituted at the 2’ and 3’ positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2’,3’-Dimethoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the methylation of 2,3-dihydroxyacetophenone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethoxyacetophenone often involves the continuous flow of reactants through a reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The methoxy groups at the 2' and 3' positions strongly activate the aromatic ring toward electrophilic substitution. The substitution pattern directs incoming electrophiles to specific positions:

-

Nitration : Nitration occurs preferentially at the 5' position (para to the 3'-methoxy group), as the 2'-methoxy group deactivates ortho positions.

-

Sulfonation : Sulfonic acid groups typically form at the 4' position (meta to the 2'-methoxy group).

Table 1: Directed Electrophilic Substitution

| Reaction Type | Position of Substitution | Directing Group Influence |

|---|---|---|

| Nitration | 5' | 3'-OCH₃ (para-directing) |

| Sulfonation | 4' | 2'-OCH₃ (meta-directing) |

Oxidation and Reduction Reactions

-

Ketone Reduction : The acetyl group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, yielding 1-(2,3-dimethoxyphenyl)ethanol (reported in analogous acetophenone derivatives) .

-

Oxidative Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), methoxy groups may undergo demethylation to form hydroxyl groups .

Table 2: Key Reduction/Oxidation Pathways

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Ketone reduction | NaBH₄ in MeOH | 1-(2,3-Dimethoxyphenyl)ethanol | 75–85 |

| Oxidative demethylation | HBr (48%), AcOH, reflux | 2',3'-Dihydroxyacetophenone | 60–70 |

Nucleophilic Addition Reactions

The acetyl group participates in nucleophilic additions:

-

Grignard Reagents : React with organomagnesium compounds (e.g., CH₃MgBr) to form tertiary alcohols .

-

Condensation Reactions : Forms Schiff bases with primary amines under acidic conditions (e.g., NH₂R, HCl) .

Table 3: Nucleophilic Additions

| Reaction Type | Conditions | Product |

|---|---|---|

| Grignard addition | CH₃MgBr, dry ether | 1-(2,3-Dimethoxyphenyl)-2-propanol |

| Schiff base formation | Aniline, HCl, Δ | N-(2,3-Dimethoxyphenyl)acetophenone |

Cross-Coupling Reactions

2',3'-Dimethoxyacetophenone participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Forms biaryl derivatives using arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃) .

-

Heck Reaction : Alkenes are introduced at the acetyl group (e.g., styrene, Pd(OAc)₂) .

Table 4: Cross-Coupling Examples

| Reaction | Partners | Catalyst System | Product |

|---|---|---|---|

| Suzuki | 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 4-Methyl-2',3'-dimethoxybiphenyl |

| Heck | Styrene | Pd(OAc)₂, PPh₃ | 1-(2,3-Dimethoxyphenyl)propenone |

Biological Activity-Driven Reactions

Derivatives of this compound are synthesized for pharmacological applications:

-

Anticancer Analogues : Bromination at the acetyl group (Br₂/FeBr₃) yields bromoketones, intermediates for cytotoxic agents .

-

Antioxidant Derivatives : Hydroxylation via demethylation produces 2',3'-dihydroxyacetophenone, a potent free-radical scavenger .

Key Challenges and Research Gaps

Applications De Recherche Scientifique

Organic Chemistry

- Intermediate in Synthesis : 2',3'-Dimethoxyacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is utilized in creating compounds with enhanced biological activities or improved stability.

Pharmacological Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in leukemia cell lines, demonstrating potential as therapeutic agents against cancer .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as aldose reductase and collagenase. These enzymes are crucial in various pathological conditions, including diabetes and cancer .

Biological Applications

- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated through assays like DPPH scavenging, where it demonstrated significant free radical scavenging activity. This property is vital for potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Studies have reported that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on human acute leukemia cells. The results indicated that these compounds significantly inhibited cell growth while showing low toxicity to normal cells (HUVEC). The MTT assay confirmed strong anticancer activity with IC50 values comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on aldose reductase and collagenase revealed that the compound binds effectively to the active sites of these enzymes. Docking studies highlighted strong interactions with key catalytic residues, suggesting a mechanism for its therapeutic potential in diabetes management and cancer treatment .

Mécanisme D'action

The mechanism of action of 2’,3’-Dimethoxyacetophenone involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,4’-Dimethoxyacetophenone: Similar structure but with methoxy groups at the 2’ and 4’ positions.

2’,5’-Dimethoxyacetophenone: Methoxy groups at the 2’ and 5’ positions.

3’,4’-Dimethoxyacetophenone: Methoxy groups at the 3’ and 4’ positions.

Uniqueness

2’,3’-Dimethoxyacetophenone is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. The 2’ and 3’ positions allow for specific interactions with enzymes and receptors, potentially leading to distinct pharmacological effects compared to other dimethoxyacetophenone derivatives.

Activité Biologique

2',3'-Dimethoxyacetophenone, a compound with the molecular formula CHO, is a member of the acetophenone family characterized by two methoxy groups located at the 2' and 3' positions on the aromatic ring. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting significant findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Research indicates that compounds within the acetophenone class, including this compound, exhibit antioxidant properties. A study highlighted that derivatives of acetophenone demonstrate significant inhibition of lipid peroxidation, suggesting their potential in scavenging free radicals and protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Radical scavenging |

| Curcumin | <10 | Lipid peroxidation inhibition |

| Tetrahydrocurcumin (THC) | <5 | Radical scavenging |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has been noted that this compound exhibits activity against several bacterial strains, although specific data on its efficacy compared to other known antimicrobial agents is limited. For instance, a study indicated that related compounds showed promising results against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation .

Case Studies and Research Findings

A variety of studies have focused on the biological activities of acetophenone derivatives, including this compound:

- Antioxidative Mechanisms : A study on curcumin derivatives found that similar compounds could inhibit lipid peroxidation effectively, indicating that this compound may share these antioxidative mechanisms .

- Comparative Studies : In comparative evaluations with other phenolic compounds, it was observed that while some derivatives exhibited higher potency, this compound still displayed significant biological activity, warranting further investigation into its structure-activity relationship (SAR) .

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODUVZQSLRHUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496825 | |

| Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38480-94-3 | |

| Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.